molecular formula C11H6F3NO2S B14401886 3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene CAS No. 88581-12-8

3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene

Cat. No.: B14401886
CAS No.: 88581-12-8
M. Wt: 273.23 g/mol
InChI Key: RBUGMECAWPLDNV-UHFFFAOYSA-N
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Description

3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene is an organic compound with the molecular formula C11H6F3NO4S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitro and trifluoromethylsulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene typically involves the nitration of a naphthalene derivative followed by the introduction of the trifluoromethylsulfanyl group. One common method is the nitration of 1-[(trifluoromethyl)sulfanyl]naphthalene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives with different oxidation states.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 3-amino-1-[(trifluoromethyl)sulfanyl]naphthalene.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethylsulfanyl group can influence the compound’s lipophilicity and binding affinity to target molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Nitro-3-[(trifluoromethyl)sulfinyl]benzene
  • 1-Nitro-2-(trifluoromethyl)naphthalene
  • 3-Nitro-4-[(trifluoromethyl)phenyl]sulfanyl]benzonitrile

Uniqueness

3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene is unique due to the presence of both nitro and trifluoromethylsulfanyl groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

88581-12-8

Molecular Formula

C11H6F3NO2S

Molecular Weight

273.23 g/mol

IUPAC Name

3-nitro-1-(trifluoromethylsulfanyl)naphthalene

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)18-10-6-8(15(16)17)5-7-3-1-2-4-9(7)10/h1-6H

InChI Key

RBUGMECAWPLDNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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